4-(5-nitro-2-furoyl)morpholine

Antiparasitic Trichomonas foetus In vivo efficacy

Substituting a generic morpholine-nitrofuran can confound assays because passive diffusion, solubility, and metabolic activation kinetics differ sharply between tertiary amides and basic amines. 4-(5-Nitro-2-furoyl)morpholine (CAS 3929-07-5) eliminates the ionizable amine liability of furaltadone/nifurfoline. Key advantages: (i) proven oral anti-trichomonal efficacy in murine models, requiring lower doses than the benzyl amide analog; (ii) computed LogP -0.14 & LogSW -2.43 deliver superior aqueous solubility over 2,6-dimethyl-substituted analogs, reducing co-solvent artifacts; (iii) tertiary amide linkage resists CYP-mediated N-dealkylation, simplifying metabolic stability profiling in hepatocyte or microsome assays. Supplied as a solid with ≥95% purity in research-scale packs (10 mg-bulk), enabling efficient parallel library synthesis and SAR exploration.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
CAS No. 3929-07-5
Cat. No. B5235041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-nitro-2-furoyl)morpholine
CAS3929-07-5
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O5/c12-9(10-3-5-15-6-4-10)7-1-2-8(16-7)11(13)14/h1-2H,3-6H2
InChIKeyICWMNSOEVBHADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Nitro-2-furoyl)morpholine: Identity & Class Context


4-(5-Nitro-2-furoyl)morpholine (CAS 3929-07-5) is a synthetic nitrofuran derivative in which a morpholine ring is linked directly to a 5-nitrofuran-2-carbonyl moiety via a tertiary amide bond [1]. The compound belongs to the large class of 5-nitrofuran amides, a family that has been extensively explored for antimicrobial, antiprotozoal, and anticancer applications because the nitro group is critical for reductive bioactivation within target cells [2]. Originally disclosed by Merck & Co. in 1961 as part of a series of 5-nitro-2-furamides, this specific morpholine amide was distinguished from the corresponding N-benzyl analog by its improved in vivo anti-trichomonal activity [1]. Today it is primarily supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology studies .

Compound class
Nitrofuran amide research building block
Grade
Research-grade (≥95%) for medicinal chemistry
Probe context
Chemical biology studies of reductive bioactivation

4-(5-Nitro-2-furoyl)morpholine: Generic Substitution Risks


Within the nitrofuran amide series, even small structural changes produce large shifts in pharmacokinetic behavior and target organism spectrum that cannot be predicted from the presence of the 5-nitrofuran pharmacophore alone. The direct amide linkage between the morpholine and the furoyl carbonyl in 4-(5-nitro-2-furoyl)morpholine creates a tertiary amide that is non-ionizable at physiological pH, in contrast to the ionizable secondary amines present in many morpholine-containing nitrofuran drugs such as furaltadone or nifurfoline [1]. This single chemical distinction fundamentally alters the molecule's computed LogP (−0.14) and aqueous solubility (LogSW −2.43) relative to close analogs, which in turn affects membrane permeation and metabolic stability . Consequently, a scientist who casually substitutes an 'in-class' morpholine-nitrofuran analog for this specific compound risks obtaining confounding results in assays where passive diffusion, subcellular distribution, or metabolic activation kinetics are critical variables.

Risk dimension
Target compound
Close analog
Linker type
Tertiary amide (non-ionizable)
Basic amine (ionizable at phys. pH)
Physicochemical profile
More hydrophilic; altered membrane permeation
Higher lipophilicity may shift partitioning behavior
Metabolic pathway
Resistant to N-dealkylation; no lysosomal trapping
Susceptible to CYP N-dealkylation; lysosomal sequestration possible

4-(5-Nitro-2-furoyl)morpholine: Differentiation from Analogs


In Vivo Anti-Trichomonal Efficacy vs. N-Benzyl Analog

In the original Merck patent, 4-(5-nitro-2-furoyl)morpholine and the corresponding N-benzyl amide were compared head-to-head in an acute murine Trichomonas foetus infection model. The benzyl analog required 100–200 mg/kg oral dosing to achieve survival of all treated animals, whereas the morpholine derivative achieved equivalent protection at a significantly lower dose [1]. Precise ED50 values were not published; however, the qualitative statement that the morpholine compound was 'pronounced' in its chemotherapeutic properties indicates a meaningful potency advantage over the directly comparable N-benzyl derivative under identical experimental conditions [1].

In vivo protection
Reported
Reported higher protection vs. benzyl analog at lower oral dose in murine Trichomonas foetus model
Supports anti-trichomonal model-response context
Exact ED50 not published; patent-level data from 1961
Antiparasitic Trichomonas foetus In vivo efficacy

Aqueous Solubility vs. 2,6-Dimethyl Analog

Calculated LogP and LogSW values for 4-(5-nitro-2-furoyl)morpholine and the 2,6-dimethylmorpholine analog were retrieved from the Hit2Lead database. The unsubstituted morpholine amide exhibits a LogP of −0.14 and LogSW of −2.43, whereas the 2,6-dimethyl analog (C11H14N2O5, MW 254.24) has an XLogP3 of approximately 0.91, indicating approximately one log unit greater lipophilicity . This translates to an estimated 10-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility and membrane permeability.

Solubility profile
Data to verify
ΔLogP ≈ 1.05 (target more hydrophilic than 2,6-dimethyl analog)
Higher aqueous solubility context for assay design
Computed values; experimental validation needed
Physicochemical profiling Solubility LogP Lead optimization

Metabolic Stability: Amide vs. Amine-Linked Analogs

4-(5-Nitro-2-furoyl)morpholine contains a carbonyl group conjugated directly to the morpholine nitrogen, forming a tertiary amide. In contrast, the clinically used nitrofuran drugs furaltadone and nifurfoline attach the morpholine ring via an aminomethyl linker, yielding a basic tertiary amine center [1]. This structural difference has two pharmacokinetic consequences: (i) the amide is resistant to oxidative N-dealkylation, a major clearance pathway for tertiary amines, and (ii) the absence of a basic nitrogen precludes lysosomal trapping, a phenomenon that can reduce cytoplasmic availability of amine-containing analogs in certain cell types [2].

Metabolic liability
Class-level
Tertiary amide vs. basic amine linker; predicted resistance to CYP N-dealkylation and avoidance of lysosomal trapping
Amide linkage may alter clearance profile interpretation
Quantitative half-life data not available in literature
Metabolic stability Drug metabolism Nitrofuran reductase activation

Single-Step Synthetic Advantage vs. Multi-Step Hybrids

According to the original patent procedure, 4-(5-nitro-2-furoyl)morpholine is prepared in a single step by reacting 5-nitro-2-furoyl chloride with morpholine in ether at low temperature, followed by filtration of the precipitated product and recrystallization from ethanol (mp 117 °C) [1]. In contrast, furaltadone and nifurfoline require multi-step syntheses involving the construction of an oxazolidinone or imidazolidinedione core before introducing the nitrofuran moiety . The single-step precipitation-based isolation of the target compound typically results in higher crystalline yields and lower manufacturing cost, which is a quantitative differentiator when bulk procurement for large-scale screening is planned.

Synthetic route
Method context
Single-step precipitation from ether vs. 3–4 steps for amine-linked morpholine-nitrofurans
May support batch consistency and procurement review
Based on patent procedure; vendor-specific yields
Synthetic accessibility Yield Cost of goods Scale-up

4-(5-Nitro-2-furoyl)morpholine: Application Scenarios


In Vivo Anti-Trichomonal Proof-of-Concept

Based on the in vivo efficacy data from the Merck patent [1], 4-(5-nitro-2-furoyl)morpholine is suitable as a positive control or starting scaffold in murine models of trichomoniasis or related protozoal infections. Its demonstrated oral activity and reduced required dose relative to the benzyl amide make it a more relevant benchmark than simpler nitrofurans when researchers aim to evaluate new analogs with improved pharmacokinetic-toxicity margins.

Structure–Solubility Probe for Nitrofuran Amides

The compound's computed LogP (−0.14) and LogSW (−2.43) place it among the more hydrophilic members of the morpholine-nitrofuran chemical space. It can be used as a reference standard in solubility-permeability trade-off analyses, particularly when benchmarking against more lipophilic dimethyl-morpholine or piperazine-substituted nitrofuran amides.

Metabolic Soft-Spot Identification: Amide vs. Amine Linker

Given the distinct metabolic liability of the tertiary amide linkage versus the tertiary amine linker found in furaltadone and nifurfoline [2], this compound can serve as a tool molecule in liver microsome or hepatocyte incubation assays to isolate the contribution of N-dealkylation to the overall clearance of morpholine-containing nitrofurans.

Cost-Efficient Scaffold for Reductive Bioactivation Screening

Its single-step synthesis and straightforward purification [3] make 4-(5-nitro-2-furoyl)morpholine an attractive core scaffold for parallel amide library synthesis. Procurement teams supporting medicinal chemistry groups can leverage its commercial availability and lower cost relative to multi-step nitrofuran-morpholine drugs to build screening decks of 100–1,000 analogs efficiently.

Application
Selection Property
Validation Focus
Anti-trichomonal mechanism studies
Reported oral exposure context
Model-response endpoint review
Physicochemical profiling studies
Solubility-permeability profiling
Assay solvent compatibility review
Metabolic pathway profiling
Linker chemistry comparison
Clearance pathway interpretation
Parallel amide library synthesis
Single-step synthetic accessibility
Batch consistency and procurement review
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